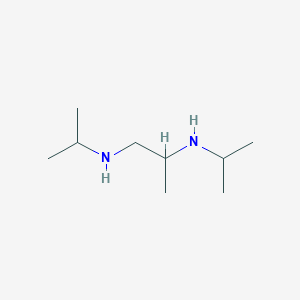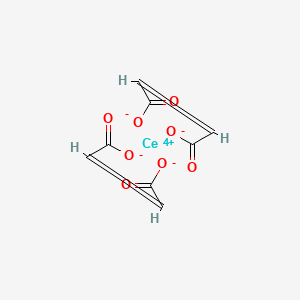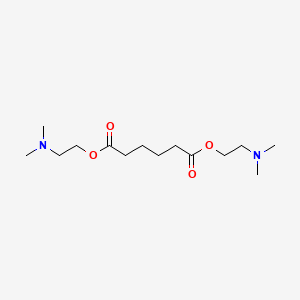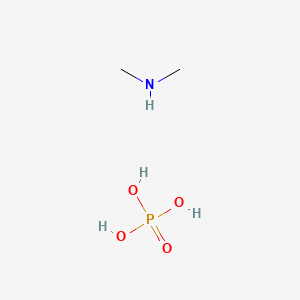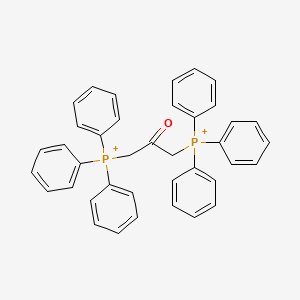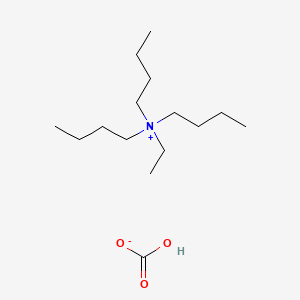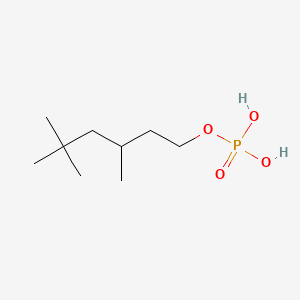
3,5,5-Trimethylhexyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,5-Trimethylhexyl dihydrogen phosphate is an organic compound with the molecular formula C9H21O4P. It is a derivative of phosphoric acid and is known for its unique chemical properties and applications in various fields .
Vorbereitungsmethoden
The synthesis of 3,5,5-Trimethylhexyl dihydrogen phosphate typically involves the esterification of 3,5,5-trimethylhexanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
3,5,5-Trimethylhexyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different phosphates or phosphites.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.
Wissenschaftliche Forschungsanwendungen
3,5,5-Trimethylhexyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3,5,5-Trimethylhexyl dihydrogen phosphate involves its interaction with molecular targets and pathways. It can act as a phosphorylating agent, transferring phosphate groups to other molecules. This can affect various biochemical pathways and cellular processes. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
3,5,5-Trimethylhexyl dihydrogen phosphate can be compared with other similar compounds such as:
3,5,5-Trimethylhexyl acrylate: Used in polymer synthesis and coatings.
3,5,5-Trimethylhexyl alcohol: A precursor in the synthesis of various esters and phosphates.
3,5,5-Trimethylhexyl chloride: Used in organic synthesis as an alkylating agent. The uniqueness of this compound lies in its specific chemical structure and the presence of the phosphate group, which imparts distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
85006-34-4 |
|---|---|
Molekularformel |
C9H21O4P |
Molekulargewicht |
224.23 g/mol |
IUPAC-Name |
3,5,5-trimethylhexyl dihydrogen phosphate |
InChI |
InChI=1S/C9H21O4P/c1-8(7-9(2,3)4)5-6-13-14(10,11)12/h8H,5-7H2,1-4H3,(H2,10,11,12) |
InChI-Schlüssel |
CPVSQXHMFHZDCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCOP(=O)(O)O)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



